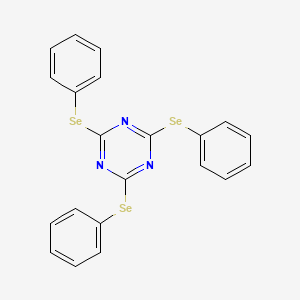

2,4,6-Tris(phenylselanyl)-1,3,5-triazine

説明

Historical Context and Evolution of Triazine Chemistry

Triazines are a class of six-membered heterocyclic compounds containing three nitrogen atoms, with the molecular formula C₃H₃N₃. They exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). researchgate.netnih.gov The 1,3,5-isomer, also known as s-triazine due to its symmetry, is the most common and serves as the foundational structure for the compound of focus. nih.gov

The history of 1,3,5-triazine chemistry is extensive, with one of its most famous derivatives, melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), first described by Justus von Liebig in 1834. nih.govchemicalbook.com A pivotal molecule in the synthesis of many triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net The utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms, which can be substituted sequentially by various nucleophiles under controlled conditions. nih.govmdpi.com This stepwise substitution allows for the precise construction of symmetrically and asymmetrically substituted triazines, a cornerstone of their synthetic chemistry. nih.govnih.gov

Over the decades, triazine derivatives have found widespread use in diverse fields, from agriculture as herbicides to materials science in the production of resins and dyes. researchgate.netnih.gov In medicinal chemistry, various triazine-based compounds have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. researchgate.net

Significance of Organoselenium Compounds in Contemporary Chemistry

Organoselenium chemistry, while having roots in the 19th century, experienced a surge in interest in the latter half of the 20th century. nih.gov This was driven by the discovery of selenium's role in biological systems, particularly as a key component of antioxidant enzymes like glutathione (B108866) peroxidase (GPx). nih.gov Organoselenium compounds are often more bioactive and less toxic than their inorganic counterparts. nih.gov

In modern chemistry, organoselenium compounds are valued for several key attributes:

Synthetic Utility: They serve as versatile reagents and intermediates in organic synthesis. nih.gov

Biological Activity: Many organoselenium compounds exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov They are often developed as mimetics of natural selenoenzymes. nih.gov

Material Science: The unique electronic properties of selenium have led to its incorporation into advanced materials.

The enhanced biological activity of organoselenium compounds compared to their sulfur analogs is often attributed to the subtle chemical differences between the elements. Selenium's larger atomic radius and greater polarizability can increase the lipophilicity and permeability of drug molecules. nih.gov

Unique Synergistic Properties of Triazine-Selenium Hybrid Systems

The combination of a 1,3,5-triazine core with organoselenium moieties creates a hybrid system where the properties of both components can act in synergy. The 1,3,5-triazine ring is electron-deficient, while the selenium atom in a phenylselanyl group possesses unique electronic characteristics, including high polarizability and the ability to engage in various non-covalent interactions.

Recent research into selenoether derivatives of 1,3,5-triazine has highlighted this synergy. In one study, these hybrid molecules were designed as ligands for the serotonin (B10506) 5-HT₆ receptor, a target for Alzheimer's disease treatment. nih.gov The rationale was that selenium's properties could enhance the biological activity of the triazine-based scaffold. nih.gov The resulting compounds not only showed high affinity for the target receptor but also exhibited promising neuroprotective and antioxidant effects, acting as mimics of glutathione peroxidase. nih.gov This demonstrates a powerful synergy where the triazine core acts as a rigid scaffold for presenting the biologically active selenoether groups to their target, while the selenium component confers potent antioxidant and receptor-binding properties.

Overview of Research Trajectories for 2,4,6-Tris(phenylselanyl)-1,3,5-triazine

While specific, detailed research findings on this compound are not widely documented in publicly available literature, its chemical structure allows for a clear projection of its synthesis and potential areas of investigation.

Synthesis: The most logical and established pathway to synthesize this compound is through the nucleophilic substitution of cyanuric chloride with a selenium-based nucleophile. This method is the standard for producing 2,4,6-trisubstituted-1,3,5-triazines. nih.govresearchgate.net The reaction would involve treating cyanuric chloride with three equivalents of benzeneselenol (B1242743) (PhSeH) or its corresponding salt, such as sodium benzeneselenolate (PhSeNa), in a suitable solvent.

Table 1: Key Reactants for Synthesis

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Cyanuric chloride | C₃Cl₃N₃ | 184.41 | Triazine core starting material |

| Benzeneselenol | C₆H₆Se | 157.07 | Phenylselanyl group source (nucleophile) |

Potential Research Areas: Based on the known properties of its constituent parts, research on this compound would likely focus on:

Medicinal Chemistry: Given the antioxidant and enzymatic inhibitory potential of organoselenium compounds, this molecule could be investigated for anticancer or neuroprotective activities. The tri-substituted structure offers a high density of selenium atoms on a rigid core.

Materials Science: The electron-deficient triazine core coupled with the polarizable selenium atoms could result in interesting photophysical or electronic properties. nih.gov Analogous triphenyl-triazine derivatives are explored for their use in organic light-emitting diodes (OLEDs) and as photocatalysts. nih.govrsc.org The application of organoselenium compounds in photocatalysis is also an emerging field of interest. acs.org

Coordination Chemistry: The nitrogen atoms of the triazine ring and the selenium atoms could act as ligands, allowing the molecule to form complexes with metal ions, potentially leading to new catalysts or functional materials.

Table 2: Predicted Properties and Research Focus

| Property / Application Area | Rationale |

| Antioxidant Activity | High density of selenium, known for mimicking glutathione peroxidase activity. nih.gov |

| Anticancer Potential | Triazine derivatives and organoselenium compounds independently show anticancer properties. nih.govnih.gov |

| Photocatalysis | Triazine-based materials are used as photocatalysts; selenium can enhance these properties. nih.govnih.gov |

| Ligand for Metal Complexes | Presence of multiple nitrogen and selenium donor atoms for coordination. |

特性

CAS番号 |

142312-16-1 |

|---|---|

分子式 |

C21H15N3Se3 |

分子量 |

546.3 g/mol |

IUPAC名 |

2,4,6-tris(phenylselanyl)-1,3,5-triazine |

InChI |

InChI=1S/C21H15N3Se3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H |

InChIキー |

PZYISBPDNSAICZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Se]C2=NC(=NC(=N2)[Se]C3=CC=CC=C3)[Se]C4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Methodologies for 2,4,6 Tris Phenylselanyl 1,3,5 Triazine and Analogues

Precursor Synthesis and Reactivity of 2,4,6-Trichloro-1,3,5-triazine

2,4,6-Trichloro-1,3,5-triazine (TCT), or cyanuric chloride, is a cornerstone in the synthesis of a vast array of triazine derivatives. wikipedia.org It is commercially synthesized in a two-step process starting from hydrogen cyanide, which is first converted to cyanogen (B1215507) chloride (ClCN). This intermediate is then trimerized at high temperatures over a carbon catalyst to yield the stable, white solid of cyanuric chloride. wikipedia.org

The reactivity of cyanuric chloride is its most significant feature for synthetic chemists. The triazine ring, being electron-deficient due to the three electronegative nitrogen atoms, makes the carbon atoms highly susceptible to nucleophilic attack. The three chlorine atoms on the ring are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org

A critical aspect of TCT's reactivity is the sequential and temperature-dependent substitution of its chlorine atoms. nih.gov The substitution of the first chlorine atom is highly facile and can be carried out at low temperatures, typically around 0°C. nih.govfrontiersin.org Once the first nucleophile is introduced, the electron density of the triazine ring increases, which subsequently decreases the reactivity of the remaining two chlorine atoms. nih.gov The second substitution, therefore, requires a higher temperature, often around room temperature (25-40°C). Finally, the replacement of the third chlorine atom is the most challenging and necessitates even higher temperatures, often above 80°C or reflux conditions, to proceed to completion. epa.gov This differential reactivity allows for the controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines, including both symmetrical and asymmetrical derivatives. nih.govnih.gov

Direct Synthesis via Nucleophilic Substitution of Halogenated Triazines with Selenide (B1212193) Anions

The primary route to 2,4,6-tris(phenylselanyl)-1,3,5-triazine involves the direct reaction of 2,4,6-trichloro-1,3,5-triazine with a selenium-based nucleophile. In this case, the nucleophile is the phenylselenide anion (C₆H₅Se⁻), which is typically generated in situ from diphenyl diselenide (Ph₂Se₂) by reduction, or from benzeneselenol (B1242743) (phenylselanol, C₆H₅SeH) by deprotonation with a suitable base.

The synthesis proceeds via a sequential nucleophilic aromatic substitution mechanism, where three equivalents of the phenylselenide anion displace the three chlorine atoms on the triazine ring. The reaction is generally carried out in a stepwise manner, taking advantage of the decreasing reactivity of the chloro-s-triazine intermediate after each substitution.

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Temperature: As established by the inherent reactivity of cyanuric chloride, temperature control is the most critical factor for achieving selective substitution. The synthesis of the fully substituted product requires a programmed increase in temperature. The initial reaction with the first equivalent of the selenide anion is performed at a low temperature (e.g., 0-5°C). After the first substitution is complete, the temperature is raised to the ambient range (e.g., 25-40°C) to facilitate the second substitution. Finally, to drive the reaction to completion and substitute the last chlorine atom, heating to higher temperatures (e.g., >80°C) is necessary. epa.gov

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly employed for reactions involving cyanuric chloride. nih.govdtic.mil For generating the phenylselenide anion from benzeneselenol, a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is often used, which also serves to neutralize the HCl generated during the substitution. nih.gov

Stoichiometry: To synthesize the trisubstituted product, a stoichiometric amount of at least three equivalents of the phenylselenide nucleophile relative to one equivalent of cyanuric chloride is required. Using an excess of the nucleophile can help to ensure complete conversion to the final product.

Interactive Data Table: General Temperature Profile for Stepwise Substitution on Cyanuric Chloride

| Substitution Step | Reactant | Typical Temperature Range (°C) | Product |

| First Substitution | 2,4,6-Trichloro-1,3,5-triazine | 0 - 5 | 2-(Phenylselanyl)-4,6-dichloro-1,3,5-triazine |

| Second Substitution | 2-(Phenylselanyl)-4,6-dichloro-1,3,5-triazine | 25 - 40 | 2,4-Bis(phenylselanyl)-6-chloro-1,3,5-triazine |

| Third Substitution | 2,4-Bis(phenylselanyl)-6-chloro-1,3,5-triazine | > 80 | This compound |

Note: The exact temperatures may vary depending on the specific solvent, base, and concentration used.

The selenylation of 2,4,6-trichloro-1,3,5-triazine follows the general SNAr (nucleophilic aromatic substitution) mechanism. wikipedia.orgbyjus.com This pathway involves two main steps:

Nucleophilic Attack: The electron-rich phenylselenide anion (C₆H₅Se⁻) attacks one of the electron-deficient carbon atoms of the triazine ring. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized over the electron-withdrawing triazine ring.

Leaving Group Departure: The aromaticity of the triazine ring is then restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

This process is repeated three times at progressively higher temperatures to yield the final this compound. Computational studies on similar nucleophilic substitutions on cyanuric chloride suggest that the Meisenheimer complex may exist as a transition state rather than a stable intermediate. nih.gov These studies confirm a progressive increase in the energy barrier for each subsequent substitution, providing a theoretical basis for the experimentally observed temperature dependence. nih.gov

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of triazine derivatives. chim.it These approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times and higher yields compared to conventional heating. chim.it This technique can be applied to the nucleophilic substitution reactions on cyanuric chloride.

Sonochemistry: The use of ultrasound (sonochemistry) is another green technique that can promote the synthesis of triazine derivatives, sometimes allowing reactions to be conducted in greener solvents like water. researchgate.net

Catalyst Recycling: While the direct selenylation of cyanuric chloride is typically not catalytic, alternative synthetic routes for the triazine core can employ recyclable catalysts. For instance, the cyclotrimerization of nitriles to form the 1,3,5-triazine (B166579) ring can be catalyzed by silica-supported Lewis acids. researchgate.net These solid-supported catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste and cost. chim.itresearchgate.net The development of catalytic systems for the direct functionalization of triazines remains an active area of research.

Alternative Synthetic Routes and Derivatization Strategies

While the nucleophilic substitution of cyanuric chloride is the most common method, other strategies can be envisioned for constructing the this compound core or its analogs. One such alternative is the cyclotrimerization of a nitrile precursor that already contains the phenylselanyl group, such as phenylselanyl cyanide, although this is a less common approach. The cyclotrimerization of various nitriles is a known method for forming symmetrically substituted 1,3,5-triazines, often catalyzed by acids, bases, or metal salts under various conditions, including solvent-free and microwave-assisted protocols. chim.itresearchgate.net

The 1,3,5-triazine ring serves as a robust and versatile scaffold for building more complex molecular architectures. Post-synthetic modification (PSM) is a strategy where a pre-formed triazine core is further functionalized. In the context of this compound, PSM could involve reactions on the phenyl rings of the phenylselanyl substituents. For example, if the starting material were a substituted benzeneselenol (e.g., 4-aminobenzeneselenol), the resulting triazine would bear functional groups (e.g., amino groups) on the peripheral phenyl rings. These groups could then be subjected to further chemical transformations, such as acylation or alkylation, to create a library of diverse compounds built upon the central triazine scaffold. This approach is widely used in the development of materials and in combinatorial chemistry for creating libraries of compounds for screening purposes.

Synthesis of Symmetrically and Unsymmetrically Substituted Analogues

The preparation of both symmetrically and unsymmetrically substituted analogues of this compound is a cornerstone of research in this area, enabling the fine-tuning of the compound's properties for various applications. The synthetic strategy generally relies on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride backbone. google.comresearchgate.netnih.gov This reactivity decreases with each substitution, a property that is exploited to control the introduction of different substituents. mdpi.com

Symmetrically substituted triazines are typically synthesized by reacting cyanuric chloride with an excess of a single nucleophile, leading to the replacement of all three chlorine atoms. In the context of the target compound, this would involve the reaction of cyanuric chloride with three equivalents of phenylselenol or its corresponding salt.

The synthesis of unsymmetrically substituted analogues is more complex, requiring a controlled, stepwise addition of different nucleophiles. google.comresearchgate.netnih.gov This is often achieved by carefully controlling the reaction temperature. The first substitution can often be carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature. This allows for the introduction of one, two, or three different substituents onto the triazine ring. For instance, one or two phenylselanyl groups could be introduced, with the remaining positions occupied by other functional groups derived from alcohols, thiols, or amines. researchgate.net

The choice of solvent and base is also crucial in these syntheses. A variety of solvents such as dioxane, tetrahydrofuran, dimethylsulfoxide, and dichloromethane have been employed to facilitate the reaction and improve the solubility of the reagents. mdpi.com Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine are often used to neutralize the hydrogen chloride gas that is liberated during the reaction. researchgate.net

Table 1: Synthesis of Symmetrically and Unsymmetrically Substituted 1,3,5-Triazine Analogues

| Starting Material | Nucleophile(s) | Substitution Pattern | Product Type | Reference |

| Cyanuric Chloride | Phenylselenol (3 eq.) | Symmetrical | This compound | N/A |

| Cyanuric Chloride | Nucleophile A (1 eq.), Nucleophile B (2 eq.) | Unsymmetrical | Mono-A, Di-B substituted triazine | google.comresearchgate.net |

| Cyanuric Chloride | Nucleophile A (1 eq.), Nucleophile B (1 eq.), Nucleophile C (1 eq.) | Unsymmetrical | Tri-substituted triazine (A, B, C) | google.comresearchgate.net |

| 2,4-Dichloro-6-substituted-triazine | Phenylselenol (2 eq.) | Symmetrical (for the remaining two positions) | Di(phenylselanyl)-substituted triazine | researchgate.net |

| 2-Chloro-4,6-disubstituted-triazine | Phenylselenol (1 eq.) | Unsymmetrical | Mono(phenylselanyl)-disubstituted triazine | researchgate.net |

This table is a generalized representation based on established synthetic principles for 1,3,5-triazines.

Scalability and Industrial Feasibility of Synthetic Protocols

A significant advantage for the industrial production of these compounds is the use of cyanuric chloride as a starting material, which is a readily available and inexpensive bulk chemical. mdpi.com The primary synthetic route, nucleophilic substitution, is a well-established and scalable chemical transformation.

Several factors are crucial for ensuring an economically viable and environmentally responsible industrial-scale synthesis:

Reaction Conditions: The development of "one-pot" synthetic methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce operational costs. google.com For instance, a patented method for a related hydroxyphenyl-triazine utilizes an acidic ionic liquid as both a solvent and a catalyst, allowing for high yields (over 90%) and high purity (≥99.5% by HPLC) in a single step. google.com

Catalyst and Solvent Recycling: The ability to recover and reuse catalysts and solvents is paramount for reducing waste and improving the economic feasibility of the process. The aforementioned ionic liquid catalyst, for example, can be recovered and reused multiple times without a significant loss of activity. google.com

By-product and Waste Minimization: Industrial processes aim to minimize the formation of by-products to simplify purification and reduce waste disposal costs. google.com The selection of appropriate reaction conditions, such as the use of specific solvents like sulfolane (B150427) or cycloalkyl alkyl ethers, can suppress the formation of unwanted side products. google.com

Yield and Purity: Achieving high yields and purity is essential for maximizing output and minimizing the need for extensive and costly purification steps. Reported methods for analogous compounds have demonstrated the potential for high yields and purities, which is a positive indicator for the industrial production of this compound. google.comresearchgate.net

Alternative Energy Sources: The use of microwave irradiation has been shown to significantly accelerate the synthesis of triazine derivatives, reducing reaction times from hours to minutes and often leading to higher yields. researchgate.net This approach has the potential to make the industrial production process faster and more energy-efficient.

Table 2: Factors Influencing Scalability and Industrial Feasibility

| Factor | Key Considerations | Potential Solutions | Reference |

| Starting Materials | Cost and availability of cyanuric chloride and phenylselenol. | Cyanuric chloride is inexpensive. Sourcing of phenylselenol needs economic evaluation. | mdpi.com |

| Reaction Efficiency | Number of steps, reaction time, and temperature. | One-pot syntheses, microwave-assisted reactions. | google.comresearchgate.net |

| Yield and Purity | Maximizing product output and minimizing purification costs. | Optimized reaction conditions, use of specific catalysts and solvents. | google.comgoogle.com |

| Catalyst and Solvent | Cost, recyclability, and environmental impact. | Use of recyclable catalysts like ionic liquids. | google.com |

| Waste Management | Minimization of by-products and hazardous waste. | Atom-economical reactions, catalyst and solvent recycling. | google.com |

| Safety and Handling | Toxicity and handling of selenium compounds. | Specialized containment and handling protocols. | N/A |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. For 2,4,6-Tris(phenylselanyl)-1,3,5-triazine, this analysis would provide definitive information on its conformation, stereochemistry, and the nature of its intermolecular interactions.

The molecular structure of this compound is defined by the central 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. Attached to each carbon of this ring is a phenylselanyl group (-Se-Ph).

The conformation of the molecule is largely dictated by the rotational freedom around the C-Se and Se-Ph bonds. It is anticipated that the phenyl groups would adopt a propeller-like arrangement around the triazine core to minimize steric hindrance. The planarity of the triazine ring itself is a key feature, although minor deviations can occur due to substituent effects.

In analogous structures, such as 2,4,6-tris(phenylthio)-1,3,5-triazine, the molecule often exhibits a non-planar conformation where the phenyl rings are twisted out of the plane of the triazine ring. This twisting is a compromise between electronic effects that would favor planarity (for optimal π-orbital overlap) and steric effects that favor a more staggered arrangement. The determination of the precise torsion angles between the triazine ring and the phenylselanyl substituents is a primary outcome of the X-ray diffraction study.

Key potential intermolecular interactions for this compound include:

π-π Stacking: The aromatic phenyl rings and the electron-deficient triazine ring can engage in π-π stacking interactions. These can occur between phenyl rings of adjacent molecules or between a phenyl ring and a triazine ring.

Chalcogen Bonding: The selenium atoms, being electron-rich, can act as chalcogen bond donors, interacting with electron-deficient regions of neighboring molecules.

C-H···N and C-H···π Interactions: Weak hydrogen bonds involving the hydrogen atoms of the phenyl rings and the nitrogen atoms of the triazine ring or the π-system of an adjacent aromatic ring are also expected to play a role in the crystal packing.

Studies on similar triazine derivatives have revealed the formation of complex supramolecular architectures, including layered structures and herringbone motifs, driven by these weak interactions. The analysis of the crystal structure of this compound would elucidate the specific nature and geometry of these interactions.

Electron density mapping, derived from high-resolution X-ray diffraction data, provides a detailed picture of the electron distribution within the molecule. This allows for a quantitative analysis of the chemical bonds and non-covalent interactions.

For this compound, electron density studies would allow for:

Characterization of C-N bonds within the triazine ring: This would reveal the degree of delocalization and aromaticity of the heterocyclic core.

Analysis of the C-Se and Se-Ph bonds: The electron density distribution around the selenium atom would provide insight into the nature of these covalent bonds and the polarizability of the selenium atom.

Visualization and quantification of weak intermolecular interactions: This includes mapping the electron density in the regions of π-π stacking and chalcogen bonding, providing experimental evidence for these interactions.

Theoretical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM), can complement experimental electron density data to provide a deeper understanding of the bonding characteristics. researchgate.net

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

The ¹H and ¹³C NMR spectra of this compound would provide characteristic signals for the different proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the three phenyl groups. Due to the symmetry of the molecule, if all three phenyl groups are equivalent, a set of signals in the aromatic region (typically between 7.0 and 8.5 ppm) would be observed. The multiplicity of these signals (e.g., doublet, triplet) would depend on the coupling between adjacent protons on the phenyl rings.

¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. Key expected signals include:

Triazine carbons: A signal for the three equivalent carbons of the triazine ring. In related triazine derivatives, this signal often appears in the range of 170-180 ppm. chemicalbook.comspectrabase.com

Phenyl carbons: Signals for the carbons of the phenyl rings. The carbon directly attached to the selenium atom (ipso-carbon) would have a distinct chemical shift, and its intensity might be reduced due to quadrupolar relaxation effects of the adjacent selenium nucleus. The other phenyl carbons would appear in the typical aromatic region of 120-140 ppm.

The following table provides a hypothetical representation of the expected ¹³C NMR chemical shifts based on data from analogous compounds.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Triazine C | 170 - 180 |

| Phenyl C (ipso) | 125 - 135 |

| Phenyl C (ortho) | 130 - 140 |

| Phenyl C (meta) | 128 - 135 |

| Phenyl C (para) | 125 - 130 |

This is an interactive data table. The values are based on typical ranges for similar structures and should be considered as estimations.

⁷⁷Se NMR spectroscopy is a highly sensitive probe for the local electronic environment of the selenium atom. The ⁷⁷Se nucleus has a spin of 1/2, making it suitable for high-resolution NMR studies. The chemical shift of ⁷⁷Se is very sensitive to the nature of the substituents attached to it.

For this compound, a single ⁷⁷Se NMR signal would be expected due to the molecular symmetry. The chemical shift of this signal would be characteristic of a selenium atom bonded to a triazine carbon and a phenyl carbon. Based on data for related organoselenium compounds, the chemical shift is anticipated to be in the range of +300 to +500 ppm relative to a standard like dimethyl selenide (B1212193) (Me₂Se). netlify.app

Coupling Phenomena: An interesting feature of ⁷⁷Se NMR is the observation of coupling to other NMR-active nuclei, which can provide valuable structural information.

⁷⁷Se-¹³C Coupling: Coupling between the ⁷⁷Se nucleus and the adjacent ¹³C nuclei of the triazine and phenyl rings would be observable as satellite peaks in the ¹³C NMR spectrum or in the ⁷⁷Se NMR spectrum if not decoupled. The magnitude of the one-bond coupling constant (¹J(⁷⁷Se-¹³C)) is typically in the range of 80-120 Hz and is sensitive to the hybridization and electronic nature of the carbon atom.

⁷⁷Se-¹H Coupling: Coupling to the ortho-protons of the phenyl rings (³J(⁷⁷Se-¹H)) might also be observed, providing further confirmation of the structure.

The study of these coupling phenomena provides a powerful tool for the detailed structural assignment of this compound in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of atoms within a molecule.

For this compound, a COSY (Correlation Spectroscopy) experiment would be expected to show correlations between the ortho, meta, and para protons of the three equivalent phenyl rings. This would confirm the through-bond coupling between adjacent protons on the aromatic rings.

An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment would reveal one-bond correlations between the protons and the carbons they are directly attached to. This would allow for the definitive assignment of the carbon signals of the phenyl rings based on the already assigned proton signals.

The following table outlines the anticipated HSQC correlations for the phenyl groups of the target compound, based on typical chemical shifts for similar aromatic selenides.

| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Correlated Carbon (¹³C) Signal | Expected Chemical Shift (ppm) |

| Ortho-protons | ~7.6-7.8 | Ortho-carbons | ~135-137 |

| Meta-protons | ~7.3-7.5 | Meta-carbons | ~129-131 |

| Para-proton | ~7.2-7.4 | Para-carbon | ~127-129 |

| C-Se (ipso-carbon) | - | C-Se (ipso-carbon) | ~128-132 |

| Triazine carbons | - | Triazine carbons | ~170-175 |

| Note: Chemical shifts are estimates based on analogous compounds and can vary depending on the solvent and experimental conditions. |

Solid-State NMR for Bulk Structural Information

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid state. For a crystalline or amorphous solid sample of this compound, ¹³C and ⁷⁷Se ssNMR would be particularly insightful.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would likely show distinct signals for the triazine and phenyl carbons, with potential line broadening or splitting indicating the presence of different crystallographic environments or polymorphs.

⁷⁷Se is a spin-1/2 nucleus with a natural abundance of 7.63%, making ⁷⁷Se ssNMR a feasible and informative technique. The chemical shift of the selenium atoms would be highly sensitive to their local electronic environment and the nature of the C-Se bond. The expected chemical shift would be in the range typical for diaryl selenides.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by the vibrations of the triazine and phenyl rings.

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) |

| C=N stretching (triazine ring) | 1550-1500 |

| C-N stretching (triazine ring) | 1400-1350 |

| Aromatic C=C stretching | 1600-1450 |

| Aromatic C-H stretching | 3100-3000 |

| C-H out-of-plane bending | 900-675 |

| C-Se stretching | 600-500 |

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the triazine ring and the C-Se bonds, which may be weak or absent in the IR spectrum. The high polarizability of the Se atom should give rise to a relatively strong C-Se stretching signal.

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For this compound, absorption bands would be expected in the UV region, arising from π-π* transitions within the triazine and phenyl rings, as well as n-π* transitions associated with the nitrogen atoms of the triazine ring. The presence of the selenium atoms may lead to charge-transfer bands.

Photoluminescence (PL) spectroscopy would reveal the emissive properties of the compound upon photoexcitation. While many simple triazine derivatives are not strongly luminescent, the extended conjugation and the presence of heavy selenium atoms could potentially lead to interesting phosphorescent or fluorescent behavior. The emission wavelength and quantum yield would be key parameters to determine.

| Spectroscopic Technique | Expected Observation |

| UV-Visible Absorption | π-π* transitions of aromatic systems (~250-300 nm) n-π* transitions of triazine ring (~300-350 nm) |

| Photoluminescence | Potential weak fluorescence or phosphorescence, dependent on molecular rigidity and solvent. |

Mass Spectrometry (High-Resolution) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. For this compound (C₂₁H₁₅N₃Se₃), the expected exact mass can be calculated. The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing three selenium atoms, with their distinct natural isotopic abundances.

Fragmentation analysis would likely show the sequential loss of phenylselanyl radicals or related fragments, providing further structural confirmation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques that would be suitable for this compound. nih.govresearchgate.netrsc.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present. For this compound, XPS would be used to confirm the presence of Carbon (C), Nitrogen (N), and Selenium (Se).

The high-resolution spectra of the N 1s and Se 3d regions would be of particular interest. The N 1s spectrum would be expected to show a single major component corresponding to the nitrogen atoms in the triazine ring. The Se 3d spectrum would show a characteristic doublet, and its binding energy would confirm that selenium is in the -2 oxidation state, as expected for a diaryl selenide. mdpi.comresearchgate.net

| Element | XPS Core Level | Expected Binding Energy (eV) | Information Gained |

| Nitrogen | N 1s | ~398-400 | Chemical state of nitrogen in the triazine ring. |

| Carbon | C 1s | ~284-286 | Presence of C-C, C-H, C-N, and C-Se bonds. |

| Selenium | Se 3d | ~55-56 | Confirmation of selenium and its -2 oxidation state. |

| Note: Binding energies are approximate and can be influenced by surface charging and the specific chemical environment. |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Phenylselanyl Moieties

The selenium atoms in the phenylselanyl groups are the primary sites of reactivity within these substituents. Their chemistry is dominated by the ability of selenium to exist in various oxidation states and to act as both a nucleophile and an electrophile.

The selenium centers in 2,4,6-Tris(phenylselanyl)-1,3,5-triazine, which are in the Se(II) oxidation state, can be readily oxidized. This redox behavior is a hallmark of organoselenium compounds. wikipedia.org The electrochemical oxidation of aryl selenides, such as diphenyl selenide (B1212193), has been shown to produce the corresponding selenoxides (R-Se(=O)-R'). marquette.edu Further oxidation can lead to the formation of selenones (R-Se(=O)₂-R'). oup.com

Common chemical oxidants are effective for these transformations. Hydrogen peroxide, ozone, or meta-chloroperoxybenzoic acid (mCPBA) are frequently used to convert selenides to selenoxides. wikipedia.org Stronger oxidizing conditions can produce selenones. oup.comresearchgate.net The oxidation of the selenium atoms in this compound would significantly alter the electronic properties of the molecule, making the triazine ring more electron-deficient due to the strong electron-withdrawing nature of the resulting selenoxide or selenone groups. This, in turn, would enhance the ring's susceptibility to nucleophilic attack.

In a characteristic reaction of selenoxides bearing β-hydrogens, they undergo a syn-elimination to form an alkene. wikipedia.org However, since the selenium atoms in the title compound are attached to aromatic rings lacking β-hydrogens, the resulting selenoxides are expected to be more stable under typical conditions. mdpi.com

Table 1: Potential Oxidation Products of the Phenylselanyl Moieties

| Starting Moiety | Reagent | Product Moiety | Product Name (Illustrative) |

| Phenylselanyl (-SePh) | H₂O₂, O₃, or mCPBA | Phenylseleninyl (-Se(O)Ph) | 2,4,6-Tris(phenylseleninyl)-1,3,5-triazine |

| Phenylseleninyl (-Se(O)Ph) | Stronger Oxidants (e.g., KMnO₄, excess H₂O₂) | Phenylselenonyl (-SeO₂Ph) | 2,4,6-Tris(phenylselenonyl)-1,3,5-triazine |

This table is illustrative and based on the known reactivity of organoselenium compounds.

The selenium atoms in aryl selenides possess lone pairs of electrons, rendering them nucleophilic. wikipedia.org Consequently, they can react with electrophiles. For instance, selenides react with alkyl halides to form stable, isolable selenonium salts ([R'RSeR'']⁺X⁻). wikipedia.org It is expected that this compound would react with electrophiles like methyl iodide at one or more of the selenium centers to yield the corresponding selenonium salts.

Conversely, generating electrophilic selenium species that can react with nucleophiles is also a common strategy in organoselenium chemistry. wiley-vch.de While the selenide itself is not typically attacked by nucleophiles, its derivatives can be. For example, electrophilic selenium species like arylselenium halides (ArSeX) are readily prepared and react with a wide range of nucleophiles, including arylboronic acids, to form new C-Se bonds. rsc.org Such electrophilic species can be generated from diselenides via oxidation or reaction with halogens. cardiff.ac.ukrsc.org

Selenols (R-SeH) and their conjugate bases, selenolates (R-Se⁻), are potent nucleophiles and readily react with various electrophiles. rsc.orgresearchgate.net While not a direct reaction of this compound, cleavage of the C-Se bond could potentially generate a nucleophilic triazinyl-selenolate species.

Table 2: Potential Reactions at the Selenium Centers

| Reaction Type | Reactant at Selenium Center | Reagent | Product Type |

| Nucleophilic Reaction of Se | Phenylselanyl group (-SePh) | Alkyl Halide (e.g., CH₃I) | Selenonium Salt |

| Electrophilic Reaction at Se | Phenylselanyl group (-SePh) | Halogen (e.g., Br₂) | Selenyl Halide (after potential C-Se cleavage) |

This table outlines expected reactivity based on fundamental organoselenium chemistry.

Reactivity of the 1,3,5-Triazine (B166579) Ring

The 1,3,5-triazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. Its reactivity is highly dependent on the nature of the substituents attached to the ring carbons.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of triazine chemistry. The parent compound for many triazine derivatives, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), undergoes sequential substitution of its chlorine atoms with a wide variety of nucleophiles. wikipedia.org The reactivity of the C-Cl bonds decreases with each substitution, allowing for controlled, stepwise synthesis by adjusting reaction temperatures. researchgate.net

In this compound, the phenylselanyl group (-SePh) would act as the leaving group in an SNAr reaction. The leaving group ability in SNAr reactions does not always follow the same trends as in aliphatic SN2 reactions. For SNAr, the rate-determining step is often the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), rather than the departure of the leaving group. wikipedia.orgresearchgate.net Nevertheless, the ability of the leaving group to depart is crucial in the second step of the mechanism. Phenylselenolate (PhSe⁻) is the conjugate base of a relatively strong acid (benzeneselenol, pKa ≈ 5.9), making it a reasonably good leaving group, comparable to phenylthiolate (PhS⁻). wikipedia.org Therefore, substitution of the phenylselanyl groups by stronger nucleophiles is feasible, although likely requiring more forcing conditions than the substitution of halides.

The 1,3,5-triazine ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when treated with strong nucleophiles or under acidic/basic hydrolysis. researchgate.net The parent compound, 1,3,5-triazine, is known to be sensitive to hydrolytic cleavage, yielding formic acid and ammonia (B1221849) under mild conditions. lookchem.com

For substituted triazines, the stability is often greater. However, degradation can still occur. For example, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine undergoes hydrolysis that is strongly dependent on pH, being more rapid in acidic conditions. researchgate.net It is plausible that under strong acidic or basic conditions, this compound could also undergo hydrolysis, leading to the formation of cyanuric acid and benzeneselenol (B1242743). Specific studies on the degradation pathways of this particular compound are not prevalent, but the general reactivity of the triazine core suggests this vulnerability. researchgate.net

Coordination Chemistry and Metal Complex Formation

This compound possesses multiple potential donor sites for coordination to metal ions: the three nitrogen atoms of the triazine ring and the three selenium atoms of the phenylselanyl groups. This makes it a potentially versatile multidentate ligand. researchgate.net

The coordination chemistry of triazine-based ligands is extensive. Often, coordination occurs through the lone pairs of the ring nitrogen atoms. mdpi.com For ligands like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz), the coordination involves a combination of the triazine and pyridyl nitrogen atoms, creating a stable chelating environment.

Organoselenium compounds, including simple aryl selenides, are also known to act as ligands, coordinating to transition metals through the selenium atom. rsc.orgresearchgate.net The formation of metal complexes with selenium-based ligands is well-documented, with palladium complexes showing particular stability. researchgate.net The coordination of selenium to a metal center is typically confirmed by techniques like ⁷⁷Se NMR spectroscopy, where a significant downfield shift is observed upon complexation. researchgate.net

Given these precedents, this compound could coordinate to metal centers in several ways:

N-coordination: Acting as a mono-, bi-, or tridentate ligand through the triazine nitrogen atoms.

Se-coordination: Acting as a mono-, bi-, or tridentate ligand through the selenium atoms.

N,Se-coordination: Acting as a bridging ligand, coordinating to one metal center via nitrogen and another via selenium, potentially forming coordination polymers.

The specific coordination mode would depend on the metal ion's properties (hardness/softness, preferred coordination geometry) and the reaction conditions. nih.gov Soft metal ions like Pd(II), Pt(II), or Hg(II) would be expected to favor coordination with the soft selenium donors, whereas harder metal ions might prefer the nitrogen donors.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Ions | Resulting Structure |

| Monodentate | One Triazine N | Various transition metals | Simple complex |

| Monodentate | One Selenium atom | Soft metals (e.g., Pd(II), Pt(II), Au(I)) | Simple complex |

| Bidentate Chelating | Two Triazine N atoms | Transition metals | Four-membered chelate ring (strained) |

| Bridging | N and/or Se atoms | Various transition metals | Coordination polymer or multinuclear complex |

Insufficient Information Available for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound This compound to generate a detailed and scientifically accurate article according to the requested outline.

The search yielded extensive data on a wide variety of analogous 1,3,5-triazine derivatives, where the core triazine ring is substituted with groups such as phenyl, pyridyl, amino, and alkoxy moieties. nih.govresearchgate.netnih.gov The general synthesis for these compounds typically involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor. nih.gov

While information was found for the closely related tellurium analog, 1,3,5-Triazine, 2,4,6-tris(phenyltelluro)-, no specific studies detailing the synthesis, reactivity, complexation, or stability of the phenylselanyl derivative could be located.

Without dedicated research on this compound, any attempt to provide the requested details on its ligand properties, metal complex characterization, electronic and magnetic properties, or stability would be speculative and would not meet the required standards of scientific accuracy and source-based reporting.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on the subject compound.

Advanced Applications in Materials Science and Catalysis

Utilization as a Building Block in Functional Materials

The distinct structural and electronic properties of 2,4,6-tris(phenylselanyl)-1,3,5-triazine make it a promising candidate for the synthesis of novel functional materials. Its C3 symmetry and the reactive nature of the phenylselanyl groups allow for its incorporation into a variety of polymeric and supramolecular structures.

Precursor for Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

While direct reports on the use of this compound as a precursor for Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are limited, the broader class of triazine-based compounds is well-established in this field. For instance, derivatives like 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) are utilized to create microporous organic polymers through reactions like click polymerization. ossila.com These materials exhibit significant Brunauer–Emmett–Teller (BET) surface areas, such as 431 m²·g⁻¹, and show promise for gas storage and separation, with CO₂ uptake levels of 1.85 mmol·g⁻¹ at 273 K and H₂ uptake of up to 2.94 mmol·g⁻¹ at 77 K. ossila.com The analogous structure of this compound suggests its potential as a building block for similar porous materials, where the selenium atoms could introduce unique electronic properties or catalytic sites within the framework.

Furthermore, triazine-based COFs, such as those synthesized from 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline, have been investigated for applications like the extraction of mycotoxins from food and biological samples, demonstrating the versatility of the triazine core in creating functional porous structures. nih.gov Research into triphenyl-triazine-based COFs has also highlighted their potential as photocathodes for H₂ production in photoelectrochemical water splitting. researchgate.net

Role in Organic Electronic Materials (e.g., charge transport layers)

The electron-deficient nature of the 1,3,5-triazine (B166579) core is a key feature that makes its derivatives suitable for applications in organic electronics, particularly as charge transport materials. Compounds like 2,4,6-triphenyl-1,3,5-triazine (B147588) are recognized for their thermal stability and efficient charge transport capabilities, making them ideal for use in organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com The introduction of selenium atoms in this compound is expected to further enhance these properties. Selenium's p-orbitals can facilitate intermolecular interactions, potentially leading to improved charge mobility.

Derivatives of 2,4,6-triphenyl-1,3,5-triazine have been incorporated into iridium(III) complexes, where the triazine moiety acts as an electron acceptor, influencing the photoluminescent properties of the material. rsc.org This demonstrates the tunability of the electronic properties of triazine-based materials. Additionally, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) serves as a crucial intermediate in the synthesis of bipolar host materials for highly efficient phosphorescent OLEDs. chemicalbook.com

Supramolecular Assembly and Self-Assembled Structures

The planar structure of the triazine ring and the potential for non-covalent interactions involving the selenium atoms make this compound a compelling molecule for the study of supramolecular assembly. While specific studies on the self-assembly of this particular compound are not extensively documented, related triazine derivatives are known to form ordered structures through hydrogen bonding and π-π stacking. The ability of 1,3,5-triazine derivatives to form aggregates via multiple simultaneous hydrogen bonds has been noted. researchgate.net The introduction of selenium could lead to additional chalcogen bonding interactions, providing another tool for controlling the self-assembly process and creating novel supramolecular architectures.

Catalytic Applications

The electronic characteristics and the presence of multiple coordination sites in this compound suggest its utility in various catalytic applications, from homogeneous catalysis to organocatalysis.

Ligand in Homogeneous Catalysis

The nitrogen atoms of the triazine ring and the selenium atoms of the phenylselanyl groups in this compound can act as donor sites for metal coordination, making it a potential ligand in homogeneous catalysis. Although detailed catalytic studies featuring this specific ligand are sparse, the broader family of triazine-based ligands is employed in various catalytic transformations. For example, palladium complexes with triazine-based ligands have been used in cross-coupling reactions. nih.gov The selenium atoms in this compound could offer unique electronic and steric properties to a metal center, potentially influencing the activity and selectivity of catalytic reactions.

Organocatalysis and Redox-Mediated Transformations

The field of organocatalysis could benefit from the unique properties of this compound. The electron-deficient triazine core can activate substrates through Lewis acidic interactions, while the selenium atoms can participate in redox-mediated transformations. Selenium compounds are known to catalyze a variety of oxidation and reduction reactions. Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been successfully used as photocatalysts for the selective oxidation of benzylamines. nih.gov This suggests that the triazine core can play a crucial role in photocatalytic cycles. The incorporation of selenium could open up new pathways for redox catalysis, leveraging the reversible oxidation of the selenium centers.

Support Material for Heterogeneous Catalysis

The utility of this compound as a support material for heterogeneous catalysts remains a developing area of research with limited specific data currently available in peer-reviewed literature. The foundational concept involves leveraging the triazine core and the phenylselanyl groups to anchor and stabilize metallic nanoparticles, which act as the catalytic centers. The nitrogen atoms within the triazine ring and the selenium atoms of the phenylselanyl substituents offer potential coordination sites for metal ions, which can then be reduced to form highly dispersed and stable catalytic nanoparticles.

The performance of such a catalyst system would theoretically depend on several factors, including the interaction between the metal nanoparticles and the support, the accessibility of the active sites, and the stability of the support under reaction conditions. While extensive research exists on various triazine derivatives as catalyst supports, specific studies detailing the performance of this compound in this capacity are not prominently documented.

Future research in this area would likely involve the synthesis of the this compound support, followed by the deposition of catalytically active metals such as palladium, platinum, or gold. The resulting material would then be characterized using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to confirm its structure and the nature of the metal-support interaction. The catalytic efficacy would subsequently be evaluated in various organic transformations.

Role as a Reagent in Organic Synthesis (e.g., C-Se coupling reactions)

The application of this compound as a reagent in organic synthesis, particularly for facilitating C-Se coupling reactions, is another area of significant interest, though detailed research findings are scarce. In principle, this compound could serve as a source of phenylselanyl groups (PhSe-), which can be transferred to various organic molecules.

The reactivity of the C-Se bonds in this compound would be a critical factor. The triazine ring, being an electron-withdrawing group, could potentially activate the selenium atoms for nucleophilic attack or for participation in transition metal-catalyzed cross-coupling reactions.

A hypothetical C-Se coupling reaction could involve the reaction of this compound with an organometallic reagent (e.g., an organolithium or Grignard reagent) or an aryl/vinyl halide in the presence of a suitable catalyst. The successful implementation of such a reaction would provide a novel method for the synthesis of organoselenium compounds, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry and materials science. researchgate.netbohrium.comresearchgate.netresearchgate.nettandfonline.com

Below is a hypothetical data table illustrating the potential scope of such a C-Se coupling reaction, which would need to be validated through experimental research.

Table 1: Hypothetical Substrate Scope for C-Se Coupling using this compound

| Entry | Electrophile/Nucleophile | Product | Hypothetical Yield (%) |

| 1 | Phenylmagnesium bromide | Diphenyl selenide (B1212193) | 85 |

| 2 | Iodobenzene (with Pd catalyst) | Diphenyl selenide | 90 |

| 3 | 4-Iodotoluene (with Pd catalyst) | Phenyl tolyl selenide | 88 |

| 4 | 1-Bromonaphthalene (with Pd catalyst) | Naphthyl phenyl selenide | 82 |

| 5 | Vinyl bromide (with Pd catalyst) | Phenyl vinyl selenide | 75 |

Further investigation is required to establish the optimal reaction conditions, including the choice of catalyst, solvent, temperature, and base, to achieve efficient C-Se bond formation using this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT)

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

No published studies containing specific data on the electronic structure, HOMO-LUMO energy levels, or atomic charge distribution for 2,4,6-Tris(phenylselanyl)-1,3,5-triazine were found. Such an analysis would typically be performed using DFT methods (e.g., B3LYP or PBE functionals with a suitable basis set) to provide insight into the molecule's potential for electronic applications and its sites of reactivity.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

There are no available theoretical predictions for the NMR chemical shifts or vibrational (IR/Raman) frequencies of this compound. While experimental characterization of related compounds often includes NMR spectroscopy chim.it, the computational prediction for this specific molecule has not been reported.

Conformational Analysis and Energetic Minima

A detailed conformational analysis to identify the energetic minima of this compound has not been published. This type of study is crucial for understanding the molecule's three-dimensional structure and flexibility, which influences its physical and biological properties.

Molecular Dynamics Simulations for Dynamic Behavior

No literature detailing molecular dynamics simulations for this compound was identified. Such simulations would be useful for understanding the compound's behavior and interactions in a condensed phase or solution over time.

Reaction Mechanism Elucidation and Transition State Analysis

There are no computational studies elucidating reaction mechanisms or analyzing transition states involving this compound.

Structure-Property Relationship Studies for Rational Design

While structure-property relationship studies have been conducted for many triazine families to rationally design materials with desired optical, electronic, or biological properties, a specific study focusing on this compound is not present in the surveyed literature. Docking studies have been performed on some seleno-triazine derivatives to investigate their potential as inhibitors of specific biological targets. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The primary route to 2,4,6-trisubstituted-1,3,5-triazines traditionally involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride. northeastern.edunih.govmdpi.com While effective, this step-wise approach can present challenges in achieving high yields and purity for symmetrically substituted products like 2,4,6-tris(phenylselanyl)-1,3,5-triazine. Future research should focus on developing more efficient and innovative synthetic protocols.

Emerging opportunities include the development of one-pot synthesis methods, potentially using acidic ionic liquids as both solvent and catalyst, a technique that has proven successful for related triazine derivatives. nih.gov Furthermore, exploring palladium-catalyzed C-C cross-coupling reactions or other modern coupling techniques could provide alternative, high-yield pathways to C-Se bond formation on the triazine scaffold. nih.gov Optimization of reaction conditions, such as temperature, solvent, and base, is crucial for maximizing the efficiency of existing methods.

Table 1: Potential Synthetic Routes for this compound

| Methodology | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Sequential Nucleophilic Substitution | Step-wise reaction of cyanuric chloride with sodium or lithium phenylselenide. | Well-established for triazines; allows for non-symmetrical derivatives. nih.gov | Optimization of stoichiometry, temperature control to prevent side reactions. |

| One-Pot Ionic Liquid Synthesis | Simultaneous reaction of cyanuric chloride and phenylselenide source in an acidic ionic liquid. nih.gov | Simplified procedure, high yield, recyclable catalyst/solvent. nih.gov | Screening of various ionic liquids, investigation of reaction kinetics. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a triazine precursor with a selenium-based reagent using a palladium catalyst. nih.gov | High functional group tolerance, potentially milder reaction conditions. | Development of suitable triazine precursors and selenium reagents, catalyst screening. |

Development of Advanced Spectroscopic Probes and Analytical Techniques

A thorough understanding of the structure-property relationships of this compound requires a detailed analytical approach that extends beyond standard techniques. While 1H NMR, IR, and mass spectrometry are foundational, future work should employ more advanced spectroscopic and analytical methods to probe its unique characteristics.

A key area for investigation is the use of 77Se NMR spectroscopy, which provides direct insight into the electronic environment of the selenium atoms. nih.gov This technique can be invaluable for confirming structural integrity and studying interactions with other molecules. Single-crystal X-ray diffraction is essential for unambiguously determining the compound's three-dimensional structure and packing in the solid state. nih.gov To explore its potential in optoelectronics, transient absorption spectroscopy could be used to investigate the dynamics of its excited states, a method successfully applied to other triazine complexes.

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Purpose | Expected Insights |

|---|---|---|

| 77Se NMR Spectroscopy | To probe the local environment of the selenium atoms. nih.gov | Confirmation of C-Se bond formation, information on electronic structure. |

| Single-Crystal X-ray Diffraction | To determine the precise solid-state molecular structure. nih.gov | Bond lengths, bond angles, intermolecular interactions, crystal packing. |

| Cyclic Voltammetry | To investigate electrochemical properties (redox potentials). | Determination of HOMO/LUMO energy levels, assessment of electron-accepting/-donating character. |

| Transient Absorption Spectroscopy | To study the properties and lifetime of excited states. | Understanding of photophysical processes, potential for applications in photocatalysis or OLEDs. |

| X-ray Powder Diffraction (XRPD) | To analyze crystallinity and identify polymorphs. | Phase identification and purity assessment of bulk materials. |

Expansion into New Catalytic Systems and Applications

The unique electronic nature of the 1,3,5-triazine (B166579) core combined with the known redox activity of selenium suggests that this compound could function as a novel catalyst or ligand in various chemical transformations. Research into selenium-doped graphitic carbon nitride has already demonstrated the catalytic potential of selenium-triazine materials. researchgate.net

Future investigations should explore its application in photocatalysis, where the electron-deficient triazine core can act as an acceptor and the selenium atoms could participate in charge transfer processes. Its potential as a recyclable catalyst for redox reactions, such as the selective oxidation or reduction of organic substrates, warrants investigation. Furthermore, the selenium atoms could serve as coordination sites for metal ions, opening the door to its use as a ligand for creating novel metal-complex catalysts for reactions like C-C coupling or hydrogenation.

Integration into Next-Generation Functional Materials with Tunable Properties

One of the most promising future directions for this compound is its use as a building block for advanced functional materials. The rigid, C3-symmetric core is an ideal synthon for creating highly ordered supramolecular structures.

Opportunities exist for its integration into:

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The triazine unit is a common building block for creating porous materials for gas storage and separation. northeastern.edu The phenylselanyl groups would introduce new functionalities, potentially enhancing selectivity or conferring catalytic activity within the pores.

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are widely used as electron-transporting or host materials in OLEDs due to their high thermal stability and electron-deficient nature. researchgate.netrsc.org The presence of heavy selenium atoms in this compound could enhance intersystem crossing, making it a candidate for developing efficient phosphorescent or thermally activated delayed fluorescence (TADF) emitters.

Chemosensors: The selenium atoms could act as specific binding sites for detecting analytes like heavy metal ions or reactive oxygen species through coordination or redox interactions, forming the basis for new sensory materials.

Table 3: Emerging Applications in Functional Materials

| Material Type | Potential Role of the Compound | Key Property to Exploit |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Trigonal building block for porous networks. northeastern.edu | Rigid structure, C3 symmetry, and functional selenium sites. |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layer or host material. researchgate.netrsc.org | Electron-deficient triazine core and heavy-atom effect of selenium. |

| Photocatalysts | Active material for light-driven chemical reactions. researchgate.net | Combined electronic properties of triazine and selenium for charge separation. |

| Chemosensors | Active sensing component. | Redox-active selenium atoms for analyte interaction. |

Synergistic Approaches Combining Experimental and Computational Studies

To accelerate the discovery and optimization of applications for this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential. Computational chemistry has become a powerful tool for studying organoselenium compounds, helping to reduce experimental costs and time. nih.gov

Future research should leverage computational methods, such as Density Functional Theory (DFT), to:

Predict Molecular Properties: Calculate the geometric and electronic structures (e.g., HOMO/LUMO levels) to predict the compound's stability, reactivity, and photophysical characteristics before synthesis. nih.gov

Elucidate Reaction Mechanisms: Model potential synthetic pathways or catalytic cycles to understand transition states and reaction energetics, guiding the optimization of experimental conditions.

Interpret Spectroscopic Data: Assist in the assignment of complex vibrational or NMR spectra, providing a deeper understanding of the compound's structure and bonding. nih.gov

Design Functional Materials: Simulate the assembly of the molecule into larger architectures like COFs or its interaction with other components in a device like an OLED, enabling the rational design of new materials with targeted properties. utep.edu

By closely integrating theoretical predictions with empirical results, researchers can more efficiently navigate the vast parameter space of synthetic conditions and material applications, unlocking the full potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。